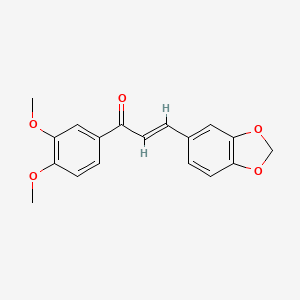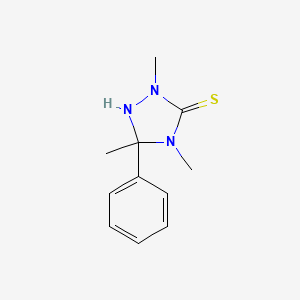![molecular formula C22H26N2O2 B3879095 1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3879095.png)
1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide
説明
1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anti-cancer drug due to its ability to selectively kill cancer cells by inhibiting ribosomal RNA synthesis.
作用機序
CX-5461 selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to a decrease in ribosome biogenesis, which is essential for cancer cell growth and proliferation. CX-5461 has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
CX-5461 has been shown to have several biochemical and physiological effects. It inhibits ribosomal RNA synthesis, leading to a decrease in ribosome biogenesis and protein synthesis. It also induces DNA damage and activates the p53 tumor suppressor pathway, leading to apoptosis of cancer cells. CX-5461 has been shown to have minimal effects on normal cells, making it a promising anti-cancer drug.
実験室実験の利点と制限
CX-5461 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. It has been shown to selectively kill cancer cells, making it a promising anti-cancer drug. However, CX-5461 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to maintain effective concentrations. It also has some off-target effects, which may limit its specificity for cancer cells.
将来の方向性
There are several future directions for research on CX-5461. One area of research is to further investigate its mechanism of action and its effects on cancer cells. Another area of research is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce its off-target effects. CX-5461 may also be tested in combination with other anti-cancer drugs to enhance its effectiveness. Overall, CX-5461 has shown promising results as an anti-cancer drug and further research may lead to its development as a novel therapy for cancer.
科学的研究の応用
CX-5461 has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively kill cancer cells by inhibiting ribosomal RNA synthesis, which is essential for cancer cell growth and proliferation. CX-5461 has been tested in preclinical models of multiple myeloma, breast cancer, and other types of cancer, and has shown promising results.
特性
IUPAC Name |
1-cyclopropyl-N-(2-naphthalen-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,19-9-5-7-15-6-3-4-8-18(15)19)23-21(26)16-10-13-20(25)24(14-16)17-11-12-17/h3-9,16-17H,10-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQRKURBSOSUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)C3CCC(=O)N(C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxypropyl)-3-oxo-3-[2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide](/img/structure/B3879018.png)
![ethyl 5-(2-chlorophenyl)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879019.png)
![ethyl 2-{3-[(2-chlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879023.png)
![ethyl 2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879030.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B3879035.png)
![5-bromo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B3879055.png)
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B3879062.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879063.png)

![ethyl 2-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879081.png)

![7-bromo-2-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3879105.png)
![ethyl 5-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879113.png)
![N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-5-bromo-2-furamide](/img/structure/B3879124.png)